molecular formula C17H12N2O3S B2406327 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034250-91-2

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2406327
CAS No.: 2034250-91-2
M. Wt: 324.35
InChI Key: CDNSOLGIXWGTPX-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of the bifuran moiety into the benzothiazole framework enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-15(22-12)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSOLGIXWGTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The benzo[d]thiazole scaffold is typically constructed via cyclization of substituted anilines. A representative method involves:

  • Starting Material : 4-Methoxyaniline reacts with ammonium thiocyanate in acetic acid, followed by bromine addition to form 6-methoxybenzo[d]thiazol-2-amine.
  • Oxidation : The methoxy group is hydrolyzed to a hydroxyl group using sulfuric acid, followed by oxidation with potassium permanganate to yield benzo[d]thiazole-6-carboxylic acid.

Table 1: Synthesis of Benzo[d]Thiazole-6-Carboxylic Acid

Step Reagents/Conditions Yield (%) Reference
Cyclization NH₄SCN, Br₂, acetic acid, 5 h, RT 69
Hydrolysis H₂SO₄, glycol, 140°C, 5 h 85
Oxidation KMnO₄, H₂O, 90°C, 3 h 78

Synthesis of [2,2'-Bifuran]-5-ylmethylamine

Bifuran Core Construction

The [2,2'-bifuran] moiety is synthesized via oxidative coupling of furan derivatives:

  • Substrate : 5-Hydroxymethylfurfural (HMF) is reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using sodium borohydride or electrocatalytic hydrogenation.
  • Functionalization : BHMF undergoes chlorination with thionyl chloride to form 2,5-bis(chloromethyl)furan, followed by amination with aqueous ammonia to yield [2,2'-bifuran]-5-ylmethylamine.

Table 2: Key Steps in Bifuran-Methylamine Synthesis

Step Reagents/Conditions Yield (%) Reference
HMF Reduction NaBH₄, MeOH, 0°C, 2 h 92
Chlorination SOCl₂, DCM, reflux, 6 h 88
Amination NH₃ (aq), EtOH, 60°C, 12 h 76

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling benzo[d]thiazole-6-carboxylic acid with [2,2'-bifuran]-5-ylmethylamine:

  • Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF.
  • Coupling : The activated intermediate reacts with the amine at room temperature for 12–24 h, followed by purification via column chromatography.

Table 3: Optimization of Amide Coupling Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 24 82
DCC/DMAP THF 0–25 18 75
HATU DCM 25 12 88

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Recent advances utilize microwave-assisted one-pot synthesis to streamline the process:

  • Components : 2-Aminobenzothiazole, [2,2'-bifuran]-5-carbaldehyde, and trimethylsilyl cyanide react under microwave irradiation (100°C, 30 min) to form the target compound via a Strecker-like mechanism.

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids (e.g., [BMIm]BF₄) offers an eco-friendly alternative, achieving yields up to 80% under mild conditions.

Industrial-Scale Production Considerations

Purification Techniques

  • Crystallization : Ethyl acetate/hexane recrystallization removes unreacted starting materials.
  • Chromatography : Preparative HPLC with C18 columns isolates the compound with >99% purity.

Cost-Efficiency Analysis

Table 4: Comparative Cost of Key Reagents

Reagent Cost (USD/kg) Source
EDCI 450 Sigma-Aldrich
HATU 1,200 TCI Chemicals
[BMIm]BF₄ 300 Ambeed

Chemical Reactions Analysis

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. A common method involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For example, the reaction of 2-amino benzothiazole with [2,2'-bifuran]-5-ylmethyl carboxylic acid under suitable conditions yields the target compound. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to optimize yields and purity.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating advancements in synthetic organic chemistry.

Biology

The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural characteristics enable it to interact with various biological targets, making it a candidate for studying mechanisms of action in biochemical pathways. This aspect is crucial for developing new therapeutic agents.

Medicine

This compound exhibits potential therapeutic applications, including:

  • Anti-inflammatory : Studies suggest that similar benzothiazole derivatives possess anti-inflammatory properties.
  • Anti-tubercular : The compound may inhibit Mycobacterium tuberculosis growth.
  • Anti-cancer : Preliminary data indicate cytotoxic effects against cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials and serves as a precursor for synthesizing other valuable chemicals. Its unique properties can lead to innovations in material science and chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound acts as an effective inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies showed a dose-dependent inhibition on cyclooxygenase enzymes (COX), suggesting its potential for developing anti-inflammatory drugs.

Case Study 2: Anticancer Activity

In a study involving various cancer cell lines, this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. These findings support further investigation into its mechanism of action and therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . Molecular docking studies have shown that the compound fits well into the active sites of target proteins, enhancing its efficacy .

Comparison with Similar Compounds

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide lies in the incorporation of the bifuran moiety, which enhances its chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on various research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzothiazole Core : A heterocyclic structure that contributes to its biological properties.
  • Bifuran Moiety : Enhances chemical properties and biological activity compared to other benzothiazole derivatives.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is involved in the signaling pathways that promote tumor growth .
    • In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
  • Anti-inflammatory Properties :
    • It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins .
    • This activity suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Effects :
    • The compound has shown activity against bacterial strains such as E. coli and S. aureus, indicating its potential as an antibacterial agent .
    • Its ability to inhibit DNA gyrase and topoisomerase IV further supports its antimicrobial properties .

The mechanism of action involves:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes like COX and EGFR to modulate inflammatory responses and cancer cell signaling pathways.
  • Interaction with Biological Targets : The unique structural features allow for effective binding to molecular targets, enhancing its pharmacological profile .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Coupling Reactions : Typically involves the reaction of substituted 2-amino benzothiazoles with bifuran derivatives under specific conditions using coupling agents like EDCI and HOBt .
  • Optimization Techniques : Methods such as microwave irradiation can enhance yield and purity during synthesis .

Research Findings and Case Studies

Research has highlighted several case studies demonstrating the biological efficacy of this compound:

StudyFindings
Study on Anticancer ActivityShowed significant inhibition of cell proliferation in MCF-7 and A549 cell lines with IC50 values indicating potent activity.
Anti-inflammatory ResearchDemonstrated effective COX inhibition with a reduction in inflammatory markers in vitro.
Antimicrobial TestingExhibited notable antibacterial effects against E. coli with an IC50 value of 33 nM against DNA gyrase .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (%)
Bifuran activationSOCl₂, reflux, 2h8590
Amide couplingEDCl/HOBt, DMF, 0°C, 12h7295
Final purificationEthanol/water recrystallization6899

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the bifuran and benzothiazole moieties. For example, bifuran protons typically resonate at δ 6.2–7.1 ppm, while benzothiazole carbons appear at δ 120–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₇H₁₃N₂O₃S: 325.0654) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

Answer:

  • Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ values <10 μM suggest high potency) .
  • Anti-inflammatory Potential : COX-2 inhibition assay (IC₅₀ comparison with celecoxib) .
  • Kinase Inhibition : VEGFR1/2 enzymatic assays to assess anti-angiogenic properties .

Advanced: How does the bifuran moiety influence the compound's pharmacokinetic properties compared to monofuran analogs?

Answer:
The bifuran group enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability but potentially reducing aqueous solubility. In metabolic studies, bifuran derivatives show slower hepatic clearance due to steric hindrance against CYP3A4 oxidation compared to monofuran analogs . Use molecular dynamics simulations (e.g., GROMACS) to model interactions with P-glycoprotein efflux pumps .

Advanced: How can researchers resolve contradictions in bioactivity data across different cell lines or model systems?

Answer:

  • Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI flow cytometry (apoptosis) and colony formation assays .
  • Mechanistic Studies : RNA sequencing to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) in responsive vs. resistant cell lines .
  • Dose-Response Refinement : Test concentrations from 1 nM–100 μM to rule out off-target effects at high doses .

Advanced: What computational methods are suitable for predicting binding affinities with targets like VEGFR or COX-2?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the bifuran group and VEGFR1’s ATP-binding pocket (binding energy < −8 kcal/mol suggests strong affinity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO/LUMO gaps) to predict inhibitory activity against COX-2 .

Advanced: What strategies mitigate side reactions during amide bond formation in its synthesis?

Answer:

  • Coupling Agent Optimization : Replace EDCl with DCC/HOBt to reduce racemization .
  • Low-Temperature Control : Perform reactions at 0–4°C to minimize carboxamide hydrolysis .
  • In Situ Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and terminate before byproduct formation .

Advanced: How does the compound's stability under physiological conditions affect experimental design?

Answer:

  • Preformulation Studies : Conduct pH-dependent stability tests (e.g., PBS at pH 4.5–7.4, 37°C). Bifuran-linked carboxamides degrade rapidly at pH < 5 .
  • Solubility Enhancement : Use β-cyclodextrin complexes or PEGylation to improve bioavailability in in vivo models .
  • Storage Recommendations : Store lyophilized powder at −80°C to prevent hygroscopic degradation .

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